molecular formula C19H23NO2 B12834248 tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

Katalognummer: B12834248
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: XZVJFRDMFDESFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate: is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, which can influence its solubility and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps:

    Formation of the Carbazole Core: The initial step often involves the cyclization of a suitable precursor to form the carbazole core. This can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is usually introduced via esterification reactions. This can be done by reacting the carboxylic acid derivative of the carbazole with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or using tert-butyl chloroformate in the presence of a base.

    Methylation: The methyl group can be introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium

Eigenschaften

Molekularformel

C19H23NO2

Molekulargewicht

297.4 g/mol

IUPAC-Name

tert-butyl 5-methyl-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate

InChI

InChI=1S/C19H23NO2/c1-11-5-8-15-14(9-11)16-12-6-7-13(10-12)17(16)20(15)18(21)22-19(2,3)4/h5-9,12-13,16-17H,10H2,1-4H3

InChI-Schlüssel

XZVJFRDMFDESFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N(C3C2C4CC3C=C4)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.